molecular formula C21H16N2O3 B2473502 (E)-4-(((3-acetylphenyl)imino)methyl)phenyl picolinate CAS No. 405905-14-8

(E)-4-(((3-acetylphenyl)imino)methyl)phenyl picolinate

Cat. No.: B2473502
CAS No.: 405905-14-8
M. Wt: 344.37
InChI Key: PHVOVZCEUYIDPD-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(((3-acetylphenyl)imino)methyl)phenyl picolinate is an organic compound that belongs to the class of imines and picolinates This compound is characterized by the presence of an imine group (C=N) and a picolinate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(((3-acetylphenyl)imino)methyl)phenyl picolinate typically involves a condensation reaction between 3-acetylbenzaldehyde and 4-aminophenyl picolinate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the imine bond, resulting in the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (E)-4-(((3-acetylphenyl)imino)methyl)phenyl picolinate can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products Formed:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro, halogenated, or other substituted aromatic derivatives.

Scientific Research Applications

(E)-4-(((3-acetylphenyl)imino)methyl)phenyl picolinate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of (E)-4-(((3-acetylphenyl)imino)methyl)phenyl picolinate involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, potentially affecting their function. The picolinate ester group may also play a role in the compound’s biological activity by facilitating its interaction with metal ions or other molecular targets.

Comparison with Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • Allylamine

Comparison: (E)-4-(((3-acetylphenyl)imino)methyl)phenyl picolinate is unique due to the presence of both an imine group and a picolinate ester group. This combination of functional groups imparts distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

[4-[(3-acetylphenyl)iminomethyl]phenyl] pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3/c1-15(24)17-5-4-6-18(13-17)23-14-16-8-10-19(11-9-16)26-21(25)20-7-2-3-12-22-20/h2-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVOVZCEUYIDPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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